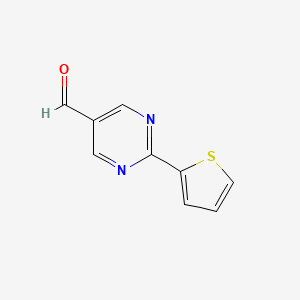

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde

Description

Significance of Pyrimidine (B1678525) Heterocycles in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. bldpharm.comrsc.orgnih.govlibretexts.orgnih.gov Its prevalence in nature is highlighted by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the body. bldpharm.comrsc.org

The synthetic versatility of the pyrimidine scaffold has enabled the generation of a vast library of derivatives with a broad spectrum of pharmacological activities. rsc.org Consequently, numerous FDA-approved drugs incorporate the pyrimidine motif, exhibiting therapeutic efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. bldpharm.comrsc.org The continued exploration of pyrimidine-based compounds remains a vibrant area of research in the quest for new and improved medicines. bldpharm.comrsc.org

The Role of Thiophene (B33073) Moieties in Bioactive Compounds

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is another privileged scaffold in drug discovery. nih.gov Its electron-rich nature and ability to act as a bioisosteric replacement for a phenyl ring make it a valuable component in the design of bioactive molecules. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The thiophene moiety is present in a number of marketed drugs and has been associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. nih.govrsc.orgresearchgate.netnih.govnih.gov The amenability of the thiophene ring to various chemical modifications allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. nih.gov

Rationale for Combining Thiophene and Pyrimidine Scaffolds

The rationale for creating hybrid molecules containing both thiophene and pyrimidine rings stems from the principle of molecular hybridization. This strategy aims to synergistically combine the pharmacophoric features of both heterocycles to create a new chemical entity with potentially enhanced or novel biological activities. researchgate.net The thiophene moiety can be introduced to modulate the electronic and steric properties of the pyrimidine core, influencing its binding affinity to biological targets. nih.gov

Furthermore, the combination of these two scaffolds can lead to compounds with improved pharmacokinetic properties, such as enhanced absorption, distribution, metabolism, and excretion (ADME) profiles. The diverse biological activities associated with both thiophene and pyrimidine suggest that their hybrid structures could interact with a wide range of biological targets, offering opportunities for the development of new treatments for various diseases. nih.govresearchgate.netresearchgate.net

Overview of Research on 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde and Related Derivatives

Research into 2-(thiophen-2-yl)pyrimidine derivatives has revealed a wealth of biological activities, particularly in the areas of oncology and infectious diseases. The core structure, featuring a direct linkage between the thiophene and pyrimidine rings, serves as a versatile platform for the development of potent inhibitors of various enzymes and receptors.

Derivatives of this scaffold have been investigated for their potential as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. bldpharm.comnih.govchemicalbook.com The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. bldpharm.comresearchgate.netnih.gov Additionally, these compounds have shown promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. nih.govnih.gov The aldehyde functionality in This compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBDJAGZUQNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640434 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921939-12-0 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Yl Pyrimidine 5 Carbaldehyde and Analogous Structures

Approaches to Pyrimidine (B1678525) Ring Formation Featuring a Carbaldehyde Group

A prevalent and versatile method for synthesizing substituted pyrimidines involves the cyclocondensation reaction between a chalcone (B49325) (an α,β-unsaturated ketone) and a nitrogen-containing compound like urea (B33335) or guanidine (B92328). This two-step approach first builds the chalcone backbone and then cyclizes it to form the pyrimidine ring.

The initial step in this sequence is the formation of a thiophene-bearing chalcone via the Claisen-Schmidt condensation. pnrjournal.com This reaction involves the base-catalyzed aldol (B89426) condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. rsc.org In the context of synthesizing the precursor for 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde, a substituted acetophenone (B1666503) reacts with thiophene-2-carbaldehyde (B41791). pnrjournal.comresearchgate.net

The reaction is typically carried out using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol. pnrjournal.comresearchgate.netmdpi.com The acetophenone provides the enolate, which attacks the carbonyl carbon of thiophene-2-carbaldehyde, followed by dehydration to yield the characteristic chalcone structure. nih.gov Solvent-free methods, where reactants are ground together with a solid base, have also been reported as an alternative procedure. rsc.orgjetir.org The general scheme involves combining an acetophenone derivative with thiophene-2-carbaldehyde in the presence of a catalyst to produce the corresponding chalcone. pnrjournal.com

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation This table is interactive. Click on the headers to sort.

| Acetophenone Reactant | Aldehyde Reactant | Catalyst/Solvent | Resulting Chalcone | Reference(s) |

|---|---|---|---|---|

| Substituted acetophenones | Thiophene-2-carbaldehyde | 20% NaOH / Ethanol | Thiophene-bearing chalcones | pnrjournal.com |

| 2-Acetylthiophene | Anisaldehyde | 40% KOH / Ethanol | (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | researchgate.net |

| Acetophenone | Benzaldehyde derivatives | KOH / Ethanol / Ultrasound | Chalcone derivatives | mdpi.com |

| Acetophenone | Benzaldehyde derivative | NaOH (solid) | Chalcone derivative | rsc.org |

Once the thiophene-containing chalcone is synthesized, the pyrimidine ring is formed through its reaction with a nitrogen-containing reagent. pnrjournal.com The cyclization with urea, thiourea, or guanidine hydrochloride is a common method to produce pyrimidine derivatives. derpharmachemica.comresearchgate.netnih.gov For instance, thiophene-bearing chalcones react with urea in the presence of a base to yield thiophene-containing pyrimidine derivatives. pnrjournal.com

The process typically involves refluxing the chalcone and the nitrogenous reagent (e.g., guanidine hydrochloride) in a suitable solvent like 1,4-dioxane (B91453) or ethanol, often with a base such as potassium hydroxide. researchgate.netaaru.edu.joderpharmachemica.com This reaction leads to the formation of 2-aminopyrimidines when guanidine is used, or pyrimidin-2-ones when urea is the reagent. nih.govnih.govacs.org The specific synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine has been achieved by refluxing the corresponding chalcone with guanidine hydrochloride in 1,4-dioxane. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives from Chalcones This table is interactive. Click on the headers to sort.

| Chalcone Precursor | Nitrogen-Containing Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Thiophene-bearing chalcones | Urea | Base | Thiophene-bearing pyrimidine derivatives | pnrjournal.com |

| (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Guanidine hydrochloride | 1,4-Dioxane, reflux | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | researchgate.net |

| Chalcone derivatives | Guanidine hydrochloride | KOH, Ethanol, reflux | 2-Amino-pyrimidine derivatives | aaru.edu.jo |

| Chalcone derivatives | Urea | KOH, Ethanol | Pyrimidine derivatives | scribd.com |

A direct route to pyrimidine-5-carbaldehyde (B119791) involves a metal-halogen exchange reaction. tandfonline.com This one-pot synthesis starts from 5-bromopyrimidine. The bromine atom is exchanged with a metal, typically lithium, by using an organolithium reagent at low temperatures. This creates a highly reactive pyrimidin-5-yl-lithium intermediate. This intermediate is then quenched with a suitable electrophile, such as a formate (B1220265) ester (e.g., ethyl formate), to introduce the aldehyde group at the 5-position of the pyrimidine ring, yielding pyrimidine-5-carboxaldehyde. tandfonline.com

An alternative and efficient one-pot pathway to pyrimidine-5-carbaldehydes utilizes α-formylaroylketene dithioacetals as key precursors. researchgate.net In this method, the dithioacetal, which can be prepared from the corresponding α-oxoketene dithioacetals through a Vilsmeier-Haack reaction, is reacted with an amidine, such as guanidine. tsijournals.combaselius.ac.in The reaction is typically conducted in a solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net This cyclocondensation reaction directly furnishes the pyrimidine-5-carbaldehyde scaffold. researchgate.netbaselius.ac.in The versatility of this method allows for the synthesis of various substituted pyrimidine-5-carbaldehydes by choosing the appropriate starting dithioacetal. tsijournals.com

An indirect but effective strategy to obtain the carbaldehyde is through the chemoselective oxidation of a corresponding 5-hydroxymethylpyrimidine derivative. This approach requires that the hydroxymethyl group can be oxidized to an aldehyde without affecting other sensitive functional groups on the thiophene (B33073) or pyrimidine rings.

While specific examples for the oxidation of 2-(thiophen-2-yl)pyrimidin-5-yl)methanol are not detailed in the provided search results, general methodologies for such transformations are well-established. For instance, the Dess-Martin periodinane is a mild and selective oxidizing agent used to convert primary alcohols to aldehydes and has been used for the synthesis of substituted benzimidazole-2-carbaldehydes from their methanol (B129727) precursors. nih.gov Another approach involves catalytic oxidation. The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related heterocyclic alcohol/aldehyde, to its corresponding carboxylic acid or diformyl derivative can be finely controlled using catalysts like ruthenium on carbon (Ru/C) in multiphase systems. nih.gov By carefully choosing the reaction conditions, it is possible to selectively oxidize the alcohol group. For example, whole-cell biocatalysts have been employed for the highly selective oxidation of the aldehyde group in HMF, leaving the hydroxymethyl group intact, demonstrating that selective transformations on such molecules are feasible. mdpi.com

Riley Oxidation from Methylpyrimidines

The Riley oxidation is a well-established method for the oxidation of active methyl or methylene (B1212753) groups to carbonyl functionalities using selenium dioxide (SeO₂). wikipedia.orgyoutube.com This reaction is particularly effective for converting methyl groups adjacent to carbonyls or within heteroaromatic systems into aldehydes. wikipedia.org In the context of synthesizing this compound, this method would involve the oxidation of the precursor, 5-methyl-2-(thiophen-2-yl)pyrimidine.

The reaction mechanism initiates with an ene reaction or an attack by the enol tautomer of the substrate on the electrophilic selenium center of SeO₂. wikipedia.orgyoutube.com This is followed by a researchgate.netnrochemistry.com-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde. wikipedia.org The oxidation of methyl-substituted heterocyclic N-oxides, such as those of quinolines and pyrimidines, has been shown to afford the corresponding aldehydes in good to excellent yields. nih.gov For instance, the oxidation of a dimethylquinoline free base resulted in a 70% yield of the aldehyde, while the corresponding N-oxide yielded 97%. nih.gov The process typically involves heating the substrate with a stoichiometric amount of SeO₂ in a solvent like 1,4-dioxane, sometimes with a small quantity of water. nrochemistry.comnih.gov

Table 1: Representative Conditions for Riley Oxidation

| Reactant | Oxidant | Solvent | Conditions | Product | Yield | Ref |

| α-Methyl Substituted Heterocyclic N-Oxides | SeO₂ | 1,4-Dioxane | Heating | Corresponding Aldehyde | Good to Excellent | nih.gov |

| Ketone with α-methylene group | SeO₂ (20 eq) | 1,4-Dioxane | 100 °C, 7 h | 1,2-Dicarbonyl | 70% | nrochemistry.com |

| 2,4-Dimethylquinoline | SeO₂ | Not specified | Not specified | 4-Methylquinoline-2-carbaldehyde | Preferential oxidation of 2-methyl group | nih.gov |

Strategies for Integrating the Thiophene Moiety

Several strategies exist for incorporating the thiophene ring into the pyrimidine structure. These methods often involve cross-coupling reactions or classical condensation and cyclization sequences.

Desulfurative Cross-Coupling Reactions (e.g., Palladium-Catalyzed with Arylboronic Acids)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Liebeskind-Srogl reaction, a specific type of desulfurative cross-coupling, facilitates the reaction between thioethers and boronic acids. researchgate.net This reaction is mediated by a copper(I) salt and catalyzed by a palladium(0) complex under neutral conditions. researchgate.net

A relevant adaptation of this methodology is the palladium/copper(I) acetate-promoted desulfurative coupling of a pyrimidine thioether with an arylboronic acid. researchgate.net This approach would involve reacting a pyrimidine substituted with a thioether group (e.g., a methylthio group) at the 2-position with thiophene-2-boronic acid. The reaction effectively replaces the carbon-sulfur bond with a new carbon-carbon bond, linking the thiophene and pyrimidine rings. researchgate.netrsc.org This method is valued for its good yields and broad substrate scope. researchgate.net Kinetic studies on related palladium(II)-catalyzed oxidative cross-couplings between thiophenes and arylboronic acids indicate that the reaction rate depends on the concentrations of the palladium catalyst, the boronic acid, and the thiophene substrate. nih.gov

Condensation of Thiophene Derivatives with Pyrimidine Precursors

Classical condensation reactions offer a robust and widely used route to thiophene-pyrimidine hybrids. pnrjournal.commdpi.com A common strategy begins with the Claisen-Schmidt condensation of thiophene-2-carbaldehyde with a suitable acetophenone to form a thiophene-bearing chalcone (an α,β-unsaturated ketone). pnrjournal.com

Multi-Component Synthesis Approaches for Thiophene-Pyrimidine Hybrids

Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules in a single step, minimizing waste and saving time. nih.govgrowingscience.com These reactions involve the combination of three or more starting materials in a one-pot procedure to form a product that incorporates the majority of the atoms from the reactants. nih.gov

For the synthesis of thiophene-pyrimidine hybrids, an MCR could involve the reaction of a thiophene derivative, a compound with an active methylene group, and an amidine derivative. growingscience.com For example, a one-pot, three-component reaction for synthesizing pyrimidine derivatives has been reported using an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride under solvent-free conditions with a magnetic nanoparticle catalyst. growingscience.com Another approach involves the reaction of 2-aminothiophene precursors with other reagents to build the fused thieno[2,3-d]pyrimidine (B153573) system. mdpi.com These methods are highly valued for their efficiency and ability to generate diverse molecular libraries. growingscience.com

Structural Confirmation of Synthesized Compounds

The unambiguous identification and structural confirmation of this compound and its analogues are accomplished using a combination of spectroscopic and analytical techniques. pnrjournal.commdpi.com

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The presence of a strong absorption band in the region of 1620-1699 cm⁻¹ would indicate the C=O stretch of the aldehyde group. Other characteristic peaks would include those for C=N and C=C bonds within the aromatic rings (around 1525-1596 cm⁻¹) and C-H bonds. pnrjournal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyrimidine and thiophene rings, as well as a distinct downfield singlet for the aldehyde proton (CHO), typically appearing around δ 9-10 ppm. mdpi.comresearchgate.net The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would corroborate the structure, with a key resonance for the aldehyde carbonyl carbon appearing significantly downfield (δ 177-180 ppm). mdpi.com Other signals would correspond to the carbon atoms of the two heterocyclic rings. pnrjournal.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, confirming its elemental formula. The fragmentation pattern observed can also provide additional structural information. pnrjournal.commdpi.com

Melting Point Determination: The melting point is a fundamental physical property used to assess the purity of the synthesized solid compound. pnrjournal.commdpi.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Reference |

| IR | Aldehyde C=O Stretch | ~1690 cm⁻¹ | pnrjournal.comresearchgate.net |

| Aromatic C=C/C=N Stretch | ~1520-1600 cm⁻¹ | pnrjournal.comresearchgate.net | |

| ¹H NMR | Aldehyde Proton (-CHO) | δ ~9.5-10.5 ppm (singlet) | mdpi.com |

| Pyrimidine Protons | δ ~8.5-9.5 ppm | researchgate.net | |

| Thiophene Protons | δ ~7.0-8.0 ppm | researchgate.net | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ ~177-180 ppm | mdpi.com |

| Pyrimidine & Thiophene Carbons | δ ~110-170 ppm | pnrjournal.comresearchgate.net | |

| MS | Molecular Ion Peak [M]⁺ | Corresponds to C₉H₆N₂OS | pnrjournal.commdpi.com |

Chemical Transformations and Derivatization of 2 Thiophen 2 Yl Pyrimidine 5 Carbaldehyde Scaffolds

Reactivity of the Carbaldehyde Functionality

The aldehyde group is one of the most reactive functionalities on the scaffold, readily participating in oxidation, reduction, and condensation reactions.

Oxidation to Carboxylic Acids

The aldehyde moiety of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be oxidized to the corresponding carboxylic acid, yielding 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. While specific studies on the direct oxidation of the title compound are not extensively detailed, the oxidation of similar thiophene (B33073) aldehydes is well-established. For instance, thiophene-2-carboxaldehyde can be oxidized to thiophene-2-carboxylic acid wikipedia.org. Various catalytic systems have been developed for such conversions. One method involves the use of a CCl4–CH3OH system with catalysts like VO(acac)2, Fe(acac)3, or Mo(CO)6, which has been successful in synthesizing 2-thiophenecarboxylic acid and its derivatives from thiophenes in high yields semanticscholar.org.

| Starting Material Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Thiophene-2-carboxaldehyde | Standard oxidizing agents | Thiophene-2-carboxylic acid | wikipedia.org |

| Thiophene derivatives | CCl4–CH3OH–VO(acac)2 | Methyl 2-thiophenecarboxylate | semanticscholar.org |

Reduction to Alcohols

The carbaldehyde group can be readily reduced to a primary alcohol, forming (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol fluorochem.co.uk. This conversion is typically achieved using mild reducing agents. Facile reductions of carboxylic acid derivatives to alcohols can be accomplished with reagents like sodium borohydride researchgate.netrsc.org. For aldehydes, this transformation is generally straightforward and high-yielding, representing a key step in creating derivatives with altered polarity and hydrogen-bonding capabilities.

| Starting Material | Typical Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH4) | (2-(Thiophen-2-yl)pyrimidin-5-yl)methanol | fluorochem.co.uk |

Condensation Reactions (e.g., Formation of Schiff Bases or Hydrazones)

Condensation reactions involving the aldehyde group provide a facile route to a wide array of derivatives, most notably Schiff bases and hydrazones.

Schiff Bases: These are formed through the condensation of the aldehyde with primary amines. Thiophene-2-carboxaldehyde is frequently used in such reactions, condensing with aniline and its substituted derivatives to form the corresponding 2-thiophenylidine anilines orientjchem.org. The reaction mechanism typically involves two main steps: the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product eijppr.com. These reactions can be catalyzed by acids and are often carried out in solvents like ethanol orientjchem.org.

Hydrazones: The reaction of the aldehyde with hydrazines or hydrazides yields hydrazones. For example, thiophene-2-carbaldehyde (B41791) reacts with 2,4-dinitrophenylhydrazine in methanol (B129727) with an acid catalyst to produce thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone researchgate.net. Similarly, novel hydrazone-thiophene compounds can be synthesized by reacting a hydrazide intermediate with substituted aldehydes under reflux in ethanol mdpi.com.

| Aldehyde | Reactant | Product Type | Reference |

|---|---|---|---|

| Thiophene-2-carboxaldehyde | Aniline | Schiff Base | orientjchem.org |

| 5-methyl thiophene 2-carboxaldehyde | 2-picolyl amine | Schiff Base | ijcrt.org |

| Thiophene-2-carboxaldehyde | Hydrazine | Hydrazone | nih.gov |

| Thiophene-2-carbaldehyde | 2,4-dinitrophenylhydrazine | Hydrazone | researchgate.net |

Reactions of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle whose reactivity is influenced by the electron-withdrawing nature of the attached pyrimidine (B1678525) ring.

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) on a thiophene ring typically requires the presence of strong electron-withdrawing activating groups, such as a nitro group researchgate.net. While the pyrimidine ring is electron-withdrawing, direct nucleophilic substitution on the unsubstituted thiophene ring of the title compound is not a commonly favored reaction pathway. Electrophilic substitution is generally more characteristic of the thiophene ring itself scispace.com. For SNAr reactions to proceed on thiophene derivatives, they often occur via a stepwise pathway involving the initial addition of a nucleophile researchgate.net. However, without strong activation, the thiophene moiety in the this compound scaffold is relatively resistant to direct nucleophilic attack.

Reactions of the Pyrimidine Ring System

The pyrimidine ring in the scaffold is an electron-deficient heterocycle. In its unsubstituted form, it is generally not highly susceptible to nucleophilic attack. However, its reactivity can be significantly enhanced by the introduction of a good leaving group, such as a halogen.

A common strategy involves the halogenation of a precursor pyrimidine or thienopyrimidine, followed by a nucleophilic substitution reaction. For instance, a thieno[2,3-d]pyrimidin-4(3H)-one derivative can be treated with phosphorus oxychloride to yield a 4-chloro derivative nih.gov. This chlorinated intermediate can then readily react with various nucleophiles, such as hydrazine hydrate or primary amines, to substitute the chlorine atom nih.gov. Similarly, 2,4,6-trichloropyrimidine can serve as a starting material, undergoing sequential nucleophilic substitutions to build complex structures, including those containing a thiophene moiety researchgate.net. This two-step process of activation followed by substitution is a powerful method for functionalizing the pyrimidine core of thiophene-substituted pyrimidines ias.ac.inresearchgate.net.

| Starting Material Type | Activation Step | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one | Chlorination with POCl3 | Hydrazine hydrate | 4-hydrazino-thieno[2,3-d]pyrimidine | nih.gov |

| Pyrimidine-2,4,6(1H,3H,5H)-trione | Halogenation | 3-nitrophenoxy group | Substituted 2-chloropyrimidine | researchgate.net |

| Pyrimidopyrimidine | Chlorination with POCl3 | Aniline | Amine-substituted pyrimidopyrimidine | ias.ac.in |

Nucleophilic Substitution Reactions

The this compound molecule possesses two aromatic heterocyclic rings, the pyrimidine and the thiophene ring, both of which can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. The feasibility and regioselectivity of such reactions are dictated by the electronic properties of the rings and the nature of any leaving groups present.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6. stackexchange.com The presence of the electron-withdrawing thiophene group at the 2-position and the carbaldehyde group at the 5-position further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. For a nucleophilic substitution to occur on the pyrimidine ring of this compound, a suitable leaving group would need to be present on the ring, typically a halide. In the absence of such a leaving group, direct nucleophilic substitution of a hydrogen atom (SNArH) is generally difficult and requires strong activation and specific reagents.

Conversely, the thiophene ring is an electron-rich aromatic system and is generally less reactive towards nucleophiles than pyrimidine. Nucleophilic substitution on the thiophene ring is uncommon unless it is activated by strong electron-withdrawing groups and contains a good leaving group.

In the context of this compound, if a derivative containing a leaving group, such as a chlorine atom at the 4- or 6-position of the pyrimidine ring, were available, it would be the most probable site for nucleophilic attack. For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that this compound readily undergoes SNAr reactions where the chlorine atoms are displaced by amines and alkoxides. mdpi.com The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide (B78521) in ethanol or methanol resulted in the substitution of one of the chlorine atoms by the indoline and the other by the corresponding alkoxide. mdpi.com

Table 1: Hypothetical Nucleophilic Substitution Reactions on a Halogenated Derivative

| Nucleophile | Potential Product | Reaction Conditions |

| Ammonia | 4-Amino-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde | High pressure and temperature |

| Primary/Secondary Amine | 4-(Alkyl/Dialkyl)amino-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde | Base catalysis, heating |

| Methoxide | 4-Methoxy-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde | Sodium methoxide in methanol |

| Thiolate | 4-(Alkylthio)-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde | Sodium thiolate in a polar aprotic solvent |

It is important to note that the aldehyde group itself is a primary site for nucleophilic attack. Reactions with nucleophiles such as amines can lead to the formation of imines (Schiff bases), which is a common derivatization of aldehydes.

Synthesis of Fused Heterocyclic Systems from Pyrimidine Carbaldehyde Intermediates

The aldehyde functionality of this compound serves as a key handle for the construction of fused heterocyclic systems. Through condensation and cyclization reactions, this intermediate can be converted into more complex molecular architectures like furo[3,2-d]pyrimidines and imidazo[1,2-a]pyrimidines.

Furo[3,2-d]pyrimidines

The synthesis of furo[3,2-d]pyrimidines from pyrimidine carbaldehydes can be achieved through strategies that involve the formation of a furan ring fused to the pyrimidine core. A common approach involves the reaction of a pyrimidine derivative bearing a hydroxyl group and an aldehyde on adjacent carbon atoms. While direct synthesis from this compound is not extensively documented, analogous transformations provide a viable synthetic blueprint.

One potential strategy involves the conversion of the aldehyde to a cyanohydrin, followed by hydrolysis and cyclization. A more direct and established method for constructing fused furan rings is the Gewald reaction, which typically yields 2-aminothiophenes but can be adapted for furan synthesis. researchgate.netwikipedia.orgorganic-chemistry.orgmedjchem.com However, a more relevant approach for the synthesis of furo[3,2-d]pyrimidines would involve the reaction of a 4-hydroxypyrimidine-5-carbaldehyde derivative.

A plausible synthetic route could involve the following steps:

Introduction of a hydroxyl group or a precursor at the 4-position of the pyrimidine ring.

Reaction of the resulting 4-hydroxy-2-(thiophen-2-yl)pyrimidine-5-carbaldehyde with a reagent that can form the furan ring, such as a compound with an active methylene (B1212753) group under conditions that favor intramolecular cyclization.

For example, a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile, followed by an intramolecular cyclization and subsequent transformations, could lead to the desired furo[3,2-d]pyrimidine skeleton.

Imidazo[1,2-a]pyrimidines

The synthesis of imidazo[1,2-a]pyrimidines is a well-established transformation that often utilizes the reaction of 2-aminopyrimidine with α-haloketones, a reaction first developed by Chichibabin. nih.gov An alternative and highly versatile approach involves the condensation of 2-aminopyrimidine with an aldehyde, followed by the addition of an isocyanide in a multicomponent reaction (Groebke-Blackburn-Bienaymé reaction) to construct the fused imidazole ring.

The aldehyde group of this compound can be directly utilized in reactions that lead to the formation of an imidazo[1,2-a]pyrimidine core, although this would result in a different isomeric system (imidazo[1,5-a]pyrimidine if the 5-carbaldehyde and a 6-amino group were involved).

For the synthesis of imidazo[1,2-a]pyrimidines, the pyrimidine aldehyde would typically be a precursor to an α-haloketone or another suitable electrophile that can react with 2-aminopyrimidine. A more direct route would involve a three-component reaction. For instance, the reaction of 2-aminopyrimidine, an aldehyde, and an isocyanide is a known method for the synthesis of substituted imidazo[1,2-a]pyrimidines. nih.gov

Table 2: Representative Synthesis of Imidazo[1,2-a]pyrimidines

| Reactants | Product | Reaction Conditions | Reference |

| 2-Aminopyrimidine, α-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrimidine | Condensation | nih.gov |

| 2-Aminopyrimidine, Aryl Ketone Derivatives | 2-Aryl-imidazo[1,2-a]pyrimidines | Gold nanoparticles catalyst, green solvent | mdpi.com |

| 2-Aminopyrimidine, Aldehyde, Isocyanide | Substituted Imidazo[1,2-a]pyrimidines | Multicomponent reaction | nih.gov |

In the context of this compound, this compound itself would not directly lead to an imidazo[1,2-a]pyrimidine through reaction with 2-aminopyrimidine. Instead, a derivative of this scaffold, for example, a 2-(thiophen-2-yl)-5-(2-bromoacetyl)pyrimidine, would be a suitable precursor for the classical Chichibabin-type synthesis of an imidazo[1,2-a]pyrimidine fused at the 5,6-positions of the pyrimidine ring.

Advanced Applications and Future Perspectives for 2 Thiophen 2 Yl Pyrimidine 5 Carbaldehyde

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde molecule is a prime example of a versatile building block, largely due to the reactive aldehyde group attached to the electron-deficient pyrimidine (B1678525) ring, which is in turn linked to the electron-rich thiophene (B33073) ring. This arrangement facilitates a variety of chemical transformations, making it a valuable starting material for constructing more complex heterocyclic systems.

A key reaction utilizing this scaffold's aldehyde functionality is the Claisen-Schmidt condensation. Research has shown that thiophene-2-carbaldehyde (B41791) can react with substituted acetophenones to generate chalcones. These chalcone (B49325) intermediates, possessing a reactive α,β-unsaturated ketone system, can subsequently undergo cyclization with urea (B33335) to form thiophene-bearing pyrimidine derivatives. pnrjournal.com This multi-step synthesis highlights how the carbaldehyde group serves as a crucial handle for ring formation.

Similarly, Knoevenagel condensation represents another powerful strategy. Studies on related substituted thiophene-2-carboxaldehydes have demonstrated their reaction with active methylene (B1212753) compounds like barbituric acid or thiobarbituric acid. chimicatechnoacta.ru This reaction, catalyzed by agents such as H2O2:HCl, proceeds efficiently to yield 5-(thiophen-2-ylmethylidene)pyrimidine derivatives. chimicatechnoacta.ru The aldehyde group of this compound is well-suited for such condensations, enabling the fusion or linkage of additional heterocyclic rings, thereby expanding the molecular complexity and functional diversity of the final products. chimicatechnoacta.ruresearchgate.net The reactivity of the aldehyde also allows for its condensation with amines or hydrazines to form Schiff bases or hydrazones, which are themselves versatile intermediates for synthesizing nitrogen-containing heterocycles. rdd.edu.iq

These examples underscore the compound's utility. The aldehyde group provides a reliable reaction site for carbon-carbon and carbon-nitrogen bond formation, enabling chemists to "build out" from the core thiophene-pyrimidine structure to access a wide array of novel and elaborate heterocyclic architectures. pnrjournal.comchimicatechnoacta.ru

Potential in Materials Science and Organic Electronics

The conjugated system formed by the linkage of a thiophene ring and a pyrimidine ring suggests significant potential for this compound as a building block for advanced materials. Thiophene-based compounds are cornerstones of organic electronics due to their excellent charge transport properties and environmental stability. chemscene.comwiley.com

Organic Semiconductors

Thiophene-containing polymers and small molecules are widely used as active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). chemscene.comresearchgate.net The thiophene unit enhances π-electron delocalization and promotes intermolecular stacking, which is crucial for efficient charge transport. chemscene.com The pyrimidine ring, being electron-deficient, can modify the electronic properties of the resulting material, potentially leading to n-type or ambipolar semiconducting behavior. The aldehyde group on this compound can be used to synthesize larger conjugated systems through reactions like Wittig or Knoevenagel condensations, extending the π-system and tuning the material's energy levels (HOMO/LUMO) for specific electronic applications. wiley.com While direct studies on polymers from this specific carbaldehyde are not widely reported, the foundational chemistry of its constituent parts strongly supports its potential in creating novel organic semiconductors. wiley.comresearchgate.net

Electrochromic Materials

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. This property is highly sought after for applications like smart windows, displays, and camouflage technology. Thiophene-based polymers are well-known for their excellent electrochromic performance, often displaying high contrast, fast switching times, and good stability. researchgate.net The photophysical properties of the thienopyrimidine moiety have been noted for their potential role in electroluminescence and Organic Light-Emitting Diodes (OLEDs), which is closely related to electrochromism. researchgate.net By polymerizing derivatives of this compound, it is conceivable to create materials where the redox states of the polymer backbone lead to distinct changes in the absorption of visible light. The electron-accepting nature of the pyrimidine ring could lead to unique color transitions compared to simple polythiophenes.

Development as Fluorescent Probes

The development of small fluorescent molecules for bioimaging is a rapidly advancing field. The inherent photophysical properties of conjugated heterocyclic systems make them ideal candidates for such applications. The thiophene-pyrimidine scaffold is a promising platform for designing novel fluorescent probes.

Research on structurally related compounds has demonstrated the viability of this approach. For instance, a probe based on 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) has been developed as an aggregation-induced emission (AIE) two-photon fluorescent probe. ossila.com This derivative showed high brightness and photostability, enabling efficient imaging of brain vasculature. ossila.com The aldehyde group in this molecule, similar to that in this compound, is key for its synthetic elaboration into the final probe structure. ossila.com

Furthermore, polythiophenes are known to possess fluorescent properties, with emission wavelengths often dependent on the polymer's structure and conjugation length. researchgate.net Derivatives of this compound could be engineered to act as "turn-on" or "turn-off" fluorescent sensors. The aldehyde group provides a convenient site for attaching a recognition moiety specific to a particular analyte (e.g., metal ions, reactive oxygen species). Binding of the analyte could then trigger a conformational change or an electronic perturbation in the thiophene-pyrimidine core, leading to a measurable change in fluorescence intensity or wavelength. The combination of the environmentally sensitive thiophene ring and the modulating pyrimidine unit offers a rich design space for creating highly specific and sensitive fluorescent probes. sciforum.net

Strategies for Lead Compound Optimization and Drug Development

The thienopyrimidine scaffold, a fused version of the thiophene-pyrimidine system, is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines like adenine. nih.govresearchgate.net This has made it a frequent target for drug discovery, and the strategies used for its optimization can be applied to derivatives of this compound.

Lead optimization typically involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known drug molecule with a thienopyrimidine core can lead to novel intellectual property and improved properties. For example, thienopyrimidine derivatives have been designed as PI3Kδ inhibitors by hopping from other known scaffolds. acs.org

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues by modifying substituents on the thiophene and pyrimidine rings. For instance, in the development of EGFR kinase inhibitors, various aryl groups were introduced to the thienopyrimidine core to determine which substitutions led to the highest inhibitory activity. researchgate.net The aldehyde group of this compound is an ideal starting point for such diversification, allowing for the creation of imines, amines, alcohols, or other functional groups via well-established chemical reactions.

Functional Group Modification: The aldehyde can be reduced to an alcohol to act as a hydrogen bond donor, oxidized to a carboxylic acid to improve solubility or introduce a negative charge, or converted into various heterocyclic rings to explore different binding interactions within a target protein's active site. pnrjournal.comchimicatechnoacta.ru

The table below summarizes findings from studies on related thienopyrimidine compounds, illustrating how structural changes impact biological activity.

| Base Scaffold | Target | Key Modifications | Result | Reference |

| Thieno[2,3-d]pyrimidine (B153573) | EGFR Tyrosine Kinase | Introduction of 4-amino-6-aryl groups | Discovery of low nanomolar inhibitors | researchgate.net |

| Thienopyrimidine | PI3Kδ | Scaffold hopping and optimization of substituents | Identification of potent and selective inhibitors with in vivo efficacy | acs.org |

| 2-Thiopyrimidine | CDK-1 | Synthesis of fused thiazolo[3,2-c]pyrimidine derivatives | Moderate inhibitory activity (IC50 = 5 µM) | nih.gov |

| Thiophene Carboxamide | Antibacterial | Substitution at the 3-position of the thiophene ring | Amino derivatives showed higher activity than hydroxyl or methyl derivatives | nih.gov |

These examples demonstrate a clear pathway for the rational design of drugs based on the thiophene-pyrimidine core.

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent bioactivity of the thiophene and pyrimidine rings makes their combination a fertile ground for discovering drugs with novel mechanisms of action. encyclopedia.pubmdpi.com The thienopyrimidine scaffold and its derivatives have been investigated across a remarkable range of therapeutic areas. nih.govekb.eg

Anticancer Agents: This is one of the most explored areas. Thienopyrimidines have shown potent activity as inhibitors of crucial cancer-related enzymes, including Phosphoinositide 3-kinase δ (PI3Kδ) for B-cell malignancies acs.org, Epidermal Growth Factor Receptor (EGFR) kinase researchgate.net, and other tyrosine kinases. nih.gov

Anti-Infective Agents: The structural analogy to purines makes thienopyrimidines effective against various pathogens. They have been evaluated as antibacterial, antifungal, antiviral, and antiparasitic agents. ekb.egnih.gov

Anti-Inflammatory Agents: Derivatives of 2-thiopyrimidine have demonstrated significant anti-inflammatory and analgesic activity in preclinical models. nih.gov

Metabolic Diseases: Thiazole derivatives synthesized from thiophene carbaldehyde have shown excellent potential as α-glucosidase inhibitors, outperforming the standard drug acarbose, suggesting a potential therapeutic avenue for diabetes. researchgate.net

Central Nervous System (CNS) Agents: The broad biological profile of thienopyrimidines also includes activity as CNS protective agents. nih.gov

The table below highlights some of the biological targets and therapeutic areas investigated for derivatives containing the thiophene-pyrimidine motif.

| Therapeutic Area | Biological Target/Activity | Example Compound Class | Reference |

| Oncology | PI3Kδ Inhibition | Thienopyrimidine derivatives | acs.org |

| Oncology | EGFR Kinase Inhibition | 4-Amino-6-aryl thienopyrimidines | researchgate.net |

| Infectious Disease | Antibacterial, Antifungal, Antiviral | General Thienopyrimidines | ekb.egnih.gov |

| Inflammation | Anti-inflammatory, Analgesic | Thiazolo[3,2-c]pyrimidine-5-thione | nih.gov |

| Diabetes | α-Glucosidase Inhibition | Thiazole derivatives of thiophene carbaldehyde | researchgate.net |

The versatility of the this compound scaffold, combined with the proven success of related structures, ensures its continued exploration for new biological targets and the development of next-generation therapeutics.

Green Chemistry Approaches in Synthesis

The synthesis of complex heterocyclic molecules like this compound is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green synthesis protocols for this compound are not extensively detailed in dedicated studies, the broader field of pyrimidine synthesis offers numerous examples of environmentally benign methodologies that are directly applicable. These approaches focus on alternative energy sources, greener solvents, efficient catalytic systems, and atom-economical reaction designs. rasayanjournal.co.in

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and harsh reaction conditions, which can pose risks to both human health and the environment. rasayanjournal.co.in In contrast, modern green chemistry strategies provide safer and more sustainable alternatives that often lead to higher yields, shorter reaction times, and simplified purification procedures. rasayanjournal.co.inijper.org

Key green chemistry approaches relevant to the synthesis of the target compound's core structures include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. researchgate.netnih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields. ijper.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of various pyrimidine and thieno[2,3-d]pyrimidine derivatives, demonstrating its potential for accelerating the key condensation and cyclization steps required for forming the pyrimidine ring. ijper.orgresearchgate.netnih.gov

Solvent-Free Reactions: Eliminating volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution at its source. researchgate.net Solvent-free techniques, such as "Grindstone Chemistry" (grinding reactants together), have been effectively used to synthesize dihydropyrimidinones in high yields under mild conditions. rasayanjournal.co.inresearchgate.net This approach not only reduces waste but also simplifies the work-up process, making it an attractive method for industrial applications. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign options. Water, ethanol, and ionic liquids are prominent examples of "green solvents." rasayanjournal.co.in Water is non-toxic, inexpensive, and readily available, and its use in organic synthesis, such as in the production of benzimidazolopyrimidines, has been demonstrated. rasayanjournal.co.in Similarly, ethanol, a bio-based solvent, can be a suitable medium for reactions like the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.inbeilstein-journals.org The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, is a prime example of an atom-economical process. researchgate.net Applying MCR strategies to the synthesis of substituted pyrimidines minimizes waste, reduces the number of synthetic steps, and saves time and resources. beilstein-journals.org

Catalysis: The use of catalysts is crucial for developing efficient and selective synthetic methods. Green catalysis focuses on using non-toxic, recyclable catalysts to improve reaction rates and yields. mdpi.com For instance, modified montmorillonite (B579905) nanostructures and various Lewis acids have been employed as catalysts in the synthesis of pyrimidine derivatives, often under solvent-free or mild conditions. researchgate.net

The table below provides a comparative overview of conventional versus green synthesis methods for pyrimidine derivatives, illustrating the advantages of adopting greener approaches.

| Parameter | Conventional Method (Reflux in Organic Solvent) | Microwave-Assisted Synthesis | Solvent-Free (Grinding) |

| Energy Source | External heating (oil bath, heating mantle) | Microwave Irradiation | Mechanical energy |

| Reaction Time | Several hours (e.g., 3-4 hours) ijper.orgresearchgate.net | Minutes (e.g., 7-15 minutes) ijper.orgbeilstein-journals.org | Minutes (e.g., 2-5 minutes) researchgate.net |

| Solvent | Often volatile organic solvents (e.g., Methanol) researchgate.net | Can be solvent-free or use green solvents (e.g., DMF, Acetic Acid) beilstein-journals.orgmdpi.com | None researchgate.net |

| Typical Yields | Often moderate to good | Good to excellent (often higher than conventional) ijper.orgbeilstein-journals.org | High yields researchgate.net |

| Environmental Impact | Higher (solvent waste, energy consumption) | Lower (reduced time and energy, less solvent) researchgate.net | Minimal (no solvent waste) rasayanjournal.co.in |

| Work-up Procedure | Often requires extensive purification | Simplified, often involving simple filtration beilstein-journals.org | Simple washing and recrystallization researchgate.net |

These green chemistry principles offer a clear pathway toward the sustainable synthesis of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of 2-(thiophen-2-yl)pyrimidine-5-carbaldehyde?

- Answer: Common routes include Suzuki-Miyaura coupling between pyrimidine-5-carbaldehyde derivatives and thiophen-2-yl boronic acids, or condensation reactions using aldehyde precursors. For example, Clark et al. synthesized thieno[2,3-d]pyrimidines via nucleophilic substitution of 4,6-dichloropyrimidine-5-carbaldehydes with thiophene derivatives . Georganics Ltd. reported analogs like 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde through multi-step functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer: Essential techniques include 1H/13C NMR for structural confirmation (e.g., aldehyde proton at ~10 ppm), IR spectroscopy (C=O stretch ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. Full characterization should include Rf values, melting points, and comparison with literature data, as outlined in synthesis protocols .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

- Answer: Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent oxidation. Analogous trifluoromethylpyrimidine carbaldehydes exhibit a boiling point of 153.259°C and density of 1.455 g/cm³ , suggesting moderate thermal stability but light sensitivity . Regular purity checks via TLC or HPLC are recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

- Answer: Discrepancies may arise from solvent effects or tautomerism . Strategies include:

- Re-measuring NMR in deuterated solvents (DMSO/CDCl₃) to assess solvent dependency.

- Performing 2D NMR (COSY, HSQC) for unambiguous assignment.

- Comparing with DFT-calculated shifts adjusted for solvent models. Experimental guidelines emphasize microanalysis and spectral overlay with literature data .

Q. How can reaction yields be optimized during the synthesis of this compound under varying catalytic conditions?

- Answer: Systematic optimization involves:

- Screening transition metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).

- Adjusting solvent polarity (DMF vs. THF) and temperature gradients .

- Testing stoichiometric ratios (1:1.2 aldehyde:thiophene derivative). Microwave-assisted synthesis improves efficiency and regioselectivity in related systems .

Q. How is this compound utilized in multicomponent reactions to synthesize complex heterocycles?

- Answer: The aldehyde acts as an electrophile in Biginelli-type reactions , enabling cyclocondensation with β-keto esters and urea to form tetrahydropyrimidinones. Dotsenko et al. demonstrated enhanced reaction rates with electron-deficient aldehydes due to increased carbonyl electrophilicity .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- Answer: Protocols include antimicrobial susceptibility testing (agar diffusion, broth microdilution) and enzyme inhibition assays (e.g., aldose reductase). Elhady et al. evaluated pyrimidine-thiohydantoin hybrids against bacterial/fungal strains, noting improved activity from thiophene-mediated membrane penetration .

Q. How can regioselectivity be controlled in nucleophilic substitution reactions involving pyrimidine-5-carbaldehyde precursors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.